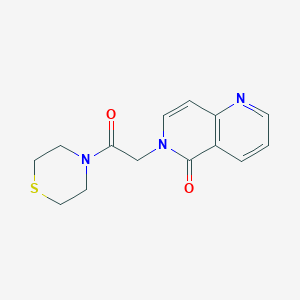

(3S*,4R*)-1-(1-azepanylsulfonyl)-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(3S*,4R*)-1-(1-azepanylsulfonyl)-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid" involves intricate chemical reactions. A study by Seki, Tanaka, and Kitamura (2012) describes the asymmetric intramolecular dehydrative N-allylation approach to synthesize α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles, which may share synthetic pathways with our compound of interest (Seki, Tanaka, & Kitamura, 2012).

Molecular Structure Analysis

The molecular structure of related compounds often features complex interactions, such as hydrogen bonding, which can be crucial for the stability and properties of the molecule. For example, Wang, Feng, and colleagues (2010) discuss the molecular structure of a similar compound, highlighting the importance of intramolecular and intermolecular hydrogen bonding in determining the molecule's conformation and packing structure (Wang, Feng, et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine and pyridine derivatives are complex and varied. For instance, the work by Morita, Tokuyama, and Fukuyama (2005) on the stereocontrolled synthesis of (-)-kainic acid, involving the regio- and stereoselective lithiation of the pyrrolidine ring, offers insight into the reactivity of similar structures (Morita, Tokuyama, & Fukuyama, 2005).

Physical Properties Analysis

The physical properties of compounds like "(3S*,4R*)-1-(1-azepanylsulfonyl)-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid" can be inferred from studies on similar molecules. For example, Aoki, Nakagawa, and Ichimura (2000) explore the self-assembly of amphoteric azopyridine carboxylic acids, which can provide valuable information on the behavior of similar compounds in different environments (Aoki, Nakagawa, & Ichimura, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of related compounds can be understood through detailed studies. For instance, Filichev and Pedersen (2003) discuss the synthesis and properties of intercalating nucleic acids (INAs) with pyridinyl and pyrrolidinyl groups, shedding light on the potential chemical behavior of our compound of interest (Filichev & Pedersen, 2003).

Applications De Recherche Scientifique

Supramolecular Assemblies

Research into supramolecular assemblies highlights the importance of pyridinyl and carboxylic acid functionalities in designing host-guest systems and molecular tapes. These assemblies offer insights into the construction of intricate structures, potentially applicable in nanotechnology and materials science. The study by Arora and Pedireddi (2003) exemplifies this by detailing the synthesis and characterization of complexes formed between 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules, leading to distinct assembly classes based on their structural composition (Arora & Pedireddi, 2003).

Coordination Polymers and Frameworks

The creation of coordination polymers and metal-organic frameworks (MOFs) utilizing pyridine and carboxylic acid derivatives demonstrates the compound's versatility in forming extended structures with potential applications in gas storage, separation technologies, and catalysis. Ghosh and Bharadwaj (2005) developed three-dimensional lanthanide coordination polymers with unique rutile and rutile-related topologies, showcasing the structural diversity achievable with these components (Ghosh & Bharadwaj, 2005).

Hydrogen Bonding and Polymorphism Studies

Investigations into hydrogen bonding and polymorphism provide fundamental insights into the solid-state behavior of carboxylic acid-containing compounds, with implications for the design of pharmaceuticals and crystalline materials. Evans et al. (2008) conducted a comprehensive study on the polymorphism and hydrogen bonding of 3,4-pyridinedicarboxylic acid, offering valuable data on its structural adaptability and stability across different temperatures (Evans et al., 2008).

Extraction and Separation Techniques

The role of pyridine derivatives in enhancing extraction and separation processes is underscored by research into their use as extractants. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, highlighting the efficiency and selectivity of this method in the separation of valuable compounds from mixtures (Kumar & Babu, 2009).

Propriétés

IUPAC Name |

(3S,4R)-1-(azepan-1-ylsulfonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c20-16(21)15-12-19(11-14(15)13-6-5-7-17-10-13)24(22,23)18-8-3-1-2-4-9-18/h5-7,10,14-15H,1-4,8-9,11-12H2,(H,20,21)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVLBHMXJHBRAM-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CC(C(C2)C(=O)O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)S(=O)(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

![7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)

![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)

![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)

![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)